molecular formula C11H14N2O4 B13085517 4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid

4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13085517
M. Wt: 238.24 g/mol
InChI Key: MWJVEUOGTRJYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is notable for its unique structure, which includes a tetrahydropyrazine ring fused to a cyclohexane carboxylic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with a suitable pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2,3-tricarboxylic acid derivatives, while reduction could produce hydroxylated pyrazine compounds .

Mechanism of Action

The mechanism of action of 4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

4-(2,3-dioxo-1H-pyrazin-4-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c14-9-10(15)13(6-5-12-9)8-3-1-7(2-4-8)11(16)17/h5-8H,1-4H2,(H,12,14)(H,16,17)

InChI Key

MWJVEUOGTRJYSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)N2C=CNC(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.